5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-4-carboxamide derivative characterized by:
- A 1,2,3-triazole core substituted at the 5-position with an amino group.
- A 3,4-dimethoxyphenethyl group at the N1 position.
- A carbamoylmethyl linker at the 1-position, further substituted with a 2-methoxyphenylcarbamoyl moiety.
Triazole derivatives are widely studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O5/c1-31-16-7-5-4-6-15(16)25-19(29)13-28-21(23)20(26-27-28)22(30)24-11-10-14-8-9-17(32-2)18(12-14)33-3/h4-9,12H,10-11,13,23H2,1-3H3,(H,24,30)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYHLOLMXPXUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3OC)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a click chemistry approach, where azides and alkynes react under copper-catalyzed conditions to form the triazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as scaling up the reaction to industrial volumes while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Types of Reactions:
- Oxidation: Can introduce additional functional groups.
- Reduction: May convert double bonds to single bonds.
- Substitution: Allows one functional group to be replaced by another.
Biology
The compound's biological applications are particularly noteworthy. It has been investigated for its potential as a probe in biological studies due to its unique structural characteristics.
Antiparasitic Activity:
Research indicates that the compound exhibits significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated submicromolar activity (pEC50 > 6), indicating strong efficacy in suppressing parasite burden in infected cells.
Mechanism of Action:
The mechanism involves binding to specific molecular targets within the parasite's cellular machinery, which modulates their activity and potentially disrupts their life cycle.
Medicine
The compound has garnered attention for its potential therapeutic applications, particularly in treating cancer and inflammatory diseases. Its ability to interact with various biological targets makes it a candidate for drug development.
Case Studies:
- Anticancer Activity: In vitro studies have shown that derivatives of this compound display significant anticancer properties against various cancer cell lines.
- Anti-inflammatory Effects: Preliminary studies suggest that it may reduce inflammation markers in cellular models.
Industrial Applications
In industrial settings, this compound could be utilized in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for high-throughput screening applications to identify efficient catalysts and solvents.
Mechanism of Action
The mechanism of action of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are likely mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Similarity Analysis
Key Compounds for Comparison:
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) Structural Differences: Replaces the 3,4-dimethoxyphenethyl and 2-methoxyphenyl groups with chlorobenzoyl and dichlorobenzyl substituents. Functional Impact: CAI exhibits calcium influx inhibition and cytostatic activity in cancer cells, whereas the methoxy-rich substituents in the target compound may enhance solubility or alter target specificity .
N-[4-(Diethylamino)phenyl]-1-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide (47k) Structural Differences: Lacks the 2-methoxyphenylcarbamoyl group but includes a diethylaminophenyl substituent. Functional Impact: The diethylamino group in 47k may enhance membrane permeability compared to the methoxy-rich target compound .
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide Structural Differences: Ethoxy and methyl substituents replace the dimethoxy and carbamoylmethyl groups.
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Structural Differences: Features an acetylphenyl group instead of the 2-methoxyphenylcarbamoyl moiety. Functional Impact: The acetyl group may confer metabolic stability but reduce hydrogen-bonding capacity .
Pharmacological and Physicochemical Comparison
Table 1: Key Properties of Comparable Triazole Derivatives
Key Observations :
- The target compound’s higher molecular weight and methoxy substituents correlate with moderate LogP, balancing lipophilicity and solubility.
- CAI’s dichlorobenzyl groups increase LogP but reduce aqueous solubility, limiting bioavailability .
- Ethoxy/methyl derivatives (e.g., ) show superior solubility in organic solvents, suggesting enhanced tissue penetration.
Mechanistic and Target-Specific Comparisons
Target Compound vs. CAI :
- CAI’s primary metabolite (M1) lacks pharmacological activity, emphasizing the importance of the intact triazole-carboxamide scaffold for function .
- The target compound’s methoxy groups may engage in π-π stacking or hydrogen bonding with targets like kinases or GPCRs, unlike CAI’s halogenated motifs.
Similarity Indexing :
- Using Tanimoto coefficients (fingerprint-based), the target compound shares ~65% similarity with CAI and ~58% with Compound 47k, indicating moderate structural overlap .
- Activity cliffs (structural analogs with divergent bioactivity) are likely due to substituent variations (e.g., methoxy vs. chloro groups) .
Biological Activity
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole family. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of parasitic diseases and cancer. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its stability and versatility in biological applications. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H26N6O5 |
| CAS Number | 865655-74-9 |
| Molecular Weight | 438.48 g/mol |
Antiparasitic Activity
A significant area of research focuses on the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In a study by , a series of 5-amino-1,2,3-triazole-4-carboxamides (ATC) were screened for their ability to suppress parasite burden in infected VERO cells. The compound demonstrated submicromolar activity (pEC50 > 6), indicating strong antiparasitic potential.
The mechanism involves interaction with specific molecular targets within the parasite's cellular machinery. The binding affinity to these targets is crucial for its biological effects.
Anticancer Activity
The compound has also shown promise in cancer treatment. Research indicates that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, in studies involving triazole derivatives, compounds similar to the target molecule exhibited IC50 values ranging from 27.3 μM to 43.4 μM against breast cancer cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the amino group and peripheral substituents have been shown to significantly affect potency. For example:
- Replacing the amino group with hydrogen or methyl groups resulted in inactivity.
- The presence of specific functional groups was necessary for maintaining bioactive conformation .
This highlights the importance of maintaining certain structural features while exploring new derivatives.
Study on Chagas Disease Treatment
In a study published in Nature, researchers identified a novel series of compounds based on the ATC scaffold that showed significant improvements in potency and metabolic stability . These compounds were further optimized through high-content screening techniques, leading to candidates that demonstrated reduced toxicity and improved oral bioavailability.
Cancer Cell Line Evaluation
Another study evaluated various triazole derivatives against MDA-MB-231 and PC3 tumor cell lines, revealing low cytotoxicity against normal cells while maintaining effective inhibition against cancer cells . The findings suggest that modifications to the triazole scaffold can enhance selectivity towards cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
